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Compound of Interest

3-(4-Acetamidophenyl)propanoic
Compound Name: d
aci

Cat. No.: B181343

An In-depth Technical Guide to 3-(4-
Acetamidophenyl)propanoic Acid

Abstract: This technical guide provides a comprehensive overview of the physical and chemical
characteristics of 3-(4-Acetamidophenyl)propanoic acid. Designed for researchers,
scientists, and professionals in drug development, this document details the compound's
nomenclature, core physicochemical properties, and spectroscopic signature. It further outlines
robust, field-proven protocols for its analytical characterization and discusses its chemical
reactivity and synthetic pathways. The insights herein serve as a critical resource for the
application of this compound in medicinal chemistry and materials science, where derivatives of
phenylpropanoic acid are recognized as valuable intermediates.[1][2]

Compound Identification and Nomenclature

3-(4-Acetamidophenyl)propanoic acid is a derivative of phenylpropanoic acid featuring an
acetamido group at the para-position of the phenyl ring. This substitution significantly
influences its chemical properties and potential biological activity. Accurate identification is
paramount for regulatory compliance, reproducibility of experimental results, and unambiguous
scientific communication.

Molecular Structure:
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Caption: 2D representation of 3-(4-Acetamidophenyl)propanoic acid.

Table 1. Compound Identifiers

Identifier Value Source
3-(4-
IUPAC Name acetamidophenyl)propanoi [3]
c acid
CAS Number 6325-43-5 [3]
Molecular Formula C11H13NOs3 [3]
Molecular Weight 207.23 g/mol [3]

| MDL Number | MFCD07620119 |[3] |

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its handling,
formulation, and mechanism of action. The presence of a carboxylic acid group, an amide
linkage, and an aromatic ring in 3-(4-Acetamidophenyl)propanoic acid creates a molecule
with distinct polarity, hydrogen bonding capabilities, and reactivity.

Table 2: Core Physicochemical Data

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b181343?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21456613.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21456613.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21456613.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21456613.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21456613.htm
https://www.benchchem.com/product/b181343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory

Check Availability & Pricing

Property

Melting Point

Value | Description

183-185 °C

Rationale & Context

The relatively high melting
point, compared to
analogs like 3-(4-
aminophenyl)propanoic
acid (133-137 °C), is
attributable to the strong
intermolecular hydrogen
bonding facilitated by both
the carboxylic acid and the
amide N-H and C=0
groups, leading to a more
stable crystal lattice that
requires more energy to
disrupt.[4]

Boiling Point

465.31£40.0 °C (Predicted)

A high boiling point is expected
due to the molecular weight
and strong intermolecular
forces (hydrogen bonding and
dipole-dipole interactions).
Experimental determination is
often precluded by thermal

decomposition.

pKa

4.73 (Predicted)

The acidity is primarily dictated
by the carboxylic acid group.
This predicted value is in line
with structurally similar
compounds, such as 3-(4-
chlorophenyl)propanoic acid
(pKa 4.61), indicating it is a

weak acid.[5]

Solubility

Sparingly soluble in water;
Soluble in DMSO, methanol,
and other polar organic

solvents.

The polar carboxylic acid and
amide groups confer some
water solubility, but the

nonpolar phenyl ring and alkyl
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Property Value | Description Rationale & Context

chain limit it. Its solubility in
polar organic solvents like
DMSO is a key consideration
for preparing stock solutions

for biological assays.[6]

| Appearance | White to off-white solid/powder. | Consistent with many purified, crystalline
organic acids. |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic
techniques. The unique electronic environments of the nuclei and the vibrational modes of the
bonds within 3-(4-Acetamidophenyl)propanoic acid give rise to a characteristic
spectroscopic fingerprint.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

IH NMR spectroscopy provides detailed information about the number of different types of
protons and their connectivity. For this molecule, the spectrum is expected to show distinct
signals for the aromatic, alkyl, amide, and carboxylic acid protons.

Expected Chemical Shifts (in DMSO-ds):

e ~12.1 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). This peak is often
broad.

e ~9.9 ppm (singlet, 1H): The amide proton (NH). Its chemical shift can be solvent and
concentration-dependent.

e ~7.5 ppm (doublet, 2H): Aromatic protons ortho to the acetamido group.

e ~7.2 ppm (doublet, 2H): Aromatic protons meta to the acetamido group.
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~2.8 ppm (triplet, 2H): Methylene protons (CHz) alpha to the phenyl ring.

~2.5 ppm (triplet, 2H): Methylene protons (CHz) alpha to the carboxyl group. This signal may
be partially obscured by the residual DMSO solvent peak.[7]

~2.0 ppm (singlet, 3H): Methyl protons (CHs) of the acetyl group.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to
the molecule's symmetry, fewer than 11 signals are expected.

Expected Chemical Shifts (in DMSO-ds):

~174 ppm: Carboxylic acid carbonyl carbon (COOH).[8][9]

~168 ppm: Amide carbonyl carbon (C=0).[8][9]

~138 ppm & ~135 ppm: Quaternary aromatic carbons (ipso-carbons).[10][11]
~129 ppm & ~119 ppm: Aromatic methine carbons (CH).[10][11]

~35 ppm: Methylene carbon (CHz) alpha to the carboxyl group.[10][11]

~30 ppm: Methylene carbon (CHz) alpha to the phenyl ring.[10][11]

~24 ppm: Acetyl methyl carbon (CHs).[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects the characteristic vibrational frequencies of the functional groups
present in the molecule.

Key Vibrational Frequencies (cm™1):

e 3400-2400 (broad): O-H stretch of the carboxylic acid, characterized by its broadness due to
hydrogen bonding.
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e ~3300: N-H stretch of the secondary amide.[12]

e ~1700: C=0 stretch of the carboxylic acid carbonyl.[13]

e ~1660: C=0 stretch of the amide carbonyl (Amide | band).[13]

e ~1600 & ~1500: C=C stretching vibrations within the aromatic ring.
e ~1540: N-H bend of the amide (Amide Il band).[14]

e ~1240: C-O stretch of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information
based on the molecule's fragmentation pattern upon ionization.

Expected Observations (Electron lonization - El):
e Molecular lon Peak (M*): m/z = 207.
o Key Fragmentation Pathways:
o Loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 162.

o McLafferty rearrangement, involving the loss of acetic acid (60 Da), is a potential pathway
though less dominant for such structures.[15]

o Cleavage of the bond between the two methylene groups, leading to characteristic
fragments.

o A prominent peak corresponding to the acetamidobenzyl cation or related structures.
Analytical Workflow:

Caption: Logical workflow for the synthesis and analytical characterization.

Chemical Reactivity and Synthesis
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The reactivity of 3-(4-Acetamidophenyl)propanoic acid is centered around its three primary
functional components:

o Carboxylic Acid: This group can undergo standard reactions such as esterification (reaction
with alcohols), amidation (reaction with amines using coupling agents), and reduction to the
corresponding primary alcohol.

e Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or
basic conditions to yield 3-(4-aminophenyl)propanoic acid.

e Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the
electron-donating acetamido group, directing incoming electrophiles to the ortho positions
(relative to the amide).

A common and straightforward synthetic route involves the N-acetylation of its corresponding
primary amine precursor, 3-(4-aminophenyl)propanoic acid.

Synthetic Pathway:

N-Acetylation
3-(4-Aminophenyl)propanoic Acid ]  (Base, Solvent)

3-(4-Acetamidophenyl)propanoic Acid

Acetic Anhydride
or Acetyl Chloride

Click to download full resolution via product page

Caption: A common synthetic route via N-acetylation.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reliable and reproducible data.
The following sections provide step-by-step methodologies for the key analytical techniques.

Protocol: *H and **C NMR Spectroscopy
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Objective: To obtain high-resolution *H and *3C NMR spectra for structural verification.

Materials:

3-(4-Acetamidophenyl)propanoic acid (5-10 mg for *H, 15-25 mg for 13C).

Deuterated dimethyl sulfoxide (DMSO-ds).

5 mm NMR tube.

Pipettes and vials.

Procedure:

Sample Preparation: Accurately weigh the sample and transfer it to a clean, dry vial.

 Dissolution: Add approximately 0.6-0.7 mL of DMSO-de to the vial. Vortex or gently agitate
until the sample is fully dissolved.

» Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
¢ Instrumentation: Insert the tube into the NMR spectrometer.

e Acquisition (*H):

[¢]

Tune and shim the instrument according to standard procedures.

[e]

Acquire a standard one-dimensional proton spectrum (e.g., using a zg30 pulse program).

(¢]

Set an appropriate spectral width (~16 ppm), acquisition time (~2-3 s), and relaxation
delay (~2 s).

o

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
e Acquisition (13C):
o Switch the nucleus to 13C.

o Acquire a proton-decoupled 13C spectrum (e.g., using a zgpg30 pulse program).
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o Set an appropriate spectral width (~240 ppm).

o Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
13C_

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

o

Phase correct the spectra.

[¢]

Calibrate the *H spectrum to the residual DMSO peak (6 = 2.50 ppm) and the 13C
spectrum to the DMSO-de carbon signal (6 = 39.5 ppm).[7]

[¢]

Integrate the peaks in the *H spectrum.

Protocol: FTIR Spectroscopy (ATR Method)

Objective: To obtain an infrared spectrum to identify the functional groups.

Materials:

3-(4-Acetamidophenyl)propanoic acid (1-2 mg).

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Spatula.

Isopropyl alcohol and laboratory wipes for cleaning.
Procedure:

o Background Scan: Ensure the ATR crystal is clean. Run a background scan to record the
ambient spectrum (air, COz2, water vapor), which will be automatically subtracted from the
sample spectrum.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal
using a clean spatula.
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Apply Pressure: Lower the ATR press arm to ensure firm and even contact between the
sample and the crystal.

Sample Scan: Acquire the sample spectrum. A typical acquisition involves 16-32 scans at a
resolution of 4 cm~1.

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is
analyzed to identify characteristic absorption bands.

Cleaning: After analysis, clean the ATR crystal thoroughly with isopropyl alcohol and a soft
wipe.

Applications and Relevance

Derivatives of 3-phenylpropanoic acid are established scaffolds in medicinal chemistry and
drug discovery. The structural motifs present in 3-(4-Acetamidophenyl)propanoic acid make
it a valuable intermediate for synthesizing more complex molecules. Related compounds have
been investigated for a range of biological activities, including anticancer and antimicrobial
properties.[12][16][17] Its utility also extends to materials science, where such structures can
be incorporated into polymers or functional materials.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

. chemimpex.com [chemimpex.com]

. researchgate.net [researchgate.net]

. 3-(4-acetamidophenyl)propanoic acid | 6325-43-5 [chemicalbook.com]
. sigmaaldrich.com [sigmaaldrich.com]

. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]

. selleckchem.com [selleckchem.com]

°
~ (o)) ()] EEN w N =

. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-YI)Amino]Propanoic Acid
Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates
Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nim.nih.gov]

e 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
e 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
e 10. organicchemistrydata.org [organicchemistrydata.org]

e 11. 13C nmr spectrum of propanoic acid C3H602 CH3CH2COOH analysis of chemical shifts
ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's
advanced organic chemistry revision notes [docbrown.info]

o 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-YI)Amino]Propanoic Acid
Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates
Targeting SIRT2 and EGFR [mdpi.com]

» 13. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared
Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

e 14. researchgate.net [researchgate.net]
e 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

e 16. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising
Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant
Bacterial and Fungal Pathogens - PubMed [pubmed.nchbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b181343?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/10593
https://www.researchgate.net/publication/378318414_Synthesis_of_3-4-Hydroxyphenylaminopropanoic_Acid_Derivatives_as_Promising_Scaffolds_for_the_Development_of_Antimicrobial_Candidates_Targeting_Multidrug-Resistant_Bacterial_and_Fungal_Pathogens
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21456613.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/560251
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3373257.htm
https://www.selleckchem.com/products/3-3-hydroxyphenyl-propionic-acid.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12115147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12115147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12115147/
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/13-C%20NMR%20Chemical%20Shift%20Table.pdf
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr13c.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr13c.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr13c.htm
https://www.mdpi.com/1424-8247/18/5/733
https://www.mdpi.com/1424-8247/18/5/733
https://www.mdpi.com/1424-8247/18/5/733
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.782159/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.782159/full
https://www.researchgate.net/figure/FTIR-spectral-peak-values-and-functional-groups-obtained-from-ethanol-extract-of-P_tbl1_324909468
https://chemistry.stackexchange.com/questions/44816/fragmentations-and-rearrangements-in-n-4-alkyl-phenyl-alkanoic-acids-in-mass-s
https://pubmed.ncbi.nlm.nih.gov/38391579/
https://pubmed.ncbi.nlm.nih.gov/38391579/
https://pubmed.ncbi.nlm.nih.gov/38391579/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 17. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [Physical and chemical characteristics of 3-(4-
Acetamidophenyl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181343#physical-and-chemical-characteristics-of-3-
4-acetamidophenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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